molecular formula C17H19NO4S B2866286 Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 331750-15-3

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2866286
CAS No.: 331750-15-3
M. Wt: 333.4
InChI Key: VSCCKLWRJVYMEW-UHFFFAOYSA-N
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Description

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is a glycine-derived ester featuring a phenylsulfonyl group and a 2,4-dimethylphenyl substituent. This compound is structurally tailored for applications in pharmaceutical intermediates, leveraging its sulfonamide moiety for enhanced stability and reactivity.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-9-10-16(14(2)11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCCKLWRJVYMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Glycine Moiety : A fundamental amino acid structure that contributes to its biological interactions.
  • Phenylsulfonyl Group : Enhances the compound's reactivity and potential interactions with biomolecules.
  • 2,4-Dimethylphenyl Substituent : Provides unique steric and electronic properties that may influence biological activity.

The molecular formula is C15_{15}H17_{17}N1_{1}O4_{4}S, with a molecular weight of approximately 333.4 g/mol.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction Modulation : The compound could affect intracellular signaling pathways, leading to altered gene expression and cellular behavior.

Biological Activities

Research has indicated various potential biological activities for this compound:

  • Anti-inflammatory Properties : Studies suggest that it may exhibit significant anti-inflammatory effects, potentially through COX-II inhibition. For instance, related compounds have shown IC50 values in the low micromolar range against COX-II, indicating a promising therapeutic profile for inflammatory conditions .
  • Antimicrobial Activity : Preliminary investigations have indicated that it may possess antimicrobial properties, although more extensive studies are required to confirm these effects.
  • Anticancer Potential : There is ongoing research into its effects on cancer cell lines, with some derivatives showing promise in inhibiting tumor growth through apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX-II ,
AntimicrobialPotential efficacy against pathogens
AnticancerInduction of apoptosis in cancer cells

Case Study Insights

  • In Vitro Studies : Research involving various cell lines has demonstrated that this compound can inhibit inflammatory markers and promote apoptosis in cancer cells. For example, a study reported significant apoptotic activity in human myelodysplastic syndrome cell lines when treated with related sulfonamide derivatives .
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it may interfere with specific signaling pathways associated with inflammation and cancer progression. This was evidenced by changes in gene expression profiles following treatment with the compound .

Comparison with Similar Compounds

Positional Isomer: Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate

  • Structural Difference : The 2,5-dimethylphenyl substituent replaces the 2,4-dimethylphenyl group.
  • Molecular Properties: Property Value Molecular Formula C₁₇H₁₉NO₄S Molecular Weight 333.40 g/mol Purity ≥97% (HPLC)
  • Synthetic and Functional Insights :
    • Exhibits similar stability due to the phenylsulfonyl group but may display altered steric effects due to the 2,5-dimethyl substitution .
    • Used as a high-purity intermediate in active pharmaceutical ingredient (API) synthesis, suggesting comparable utility for the 2,4-dimethylphenyl analog .

Methoxy-Substituted Analog: Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate

  • Structural Differences :
    • Methoxy groups replace methyl groups on the aryl ring.
    • Methylsulfonyl substitutes phenylsulfonyl.
  • Molecular Properties: Property Value Molecular Formula C₁₂H₁₅NO₆S Molecular Weight 301.31 g/mol Status Discontinued
  • The methylsulfonyl group may lower steric hindrance, favoring reactions requiring smaller substituents .

Thiophene-Containing Derivative: Compound 6m ()

  • Structural Features : Incorporates thiophene rings and a phenylsulfonyl group.
  • Molecular Properties :

    Property Value
    Molecular Formula C₂₁H₂₄N₅O₆S
    Molecular Weight 474.14 g/mol
    Yield 29%
  • Key Observations :
    • The thiophene rings contribute to a higher molecular weight and may enhance π-π stacking interactions in biological systems.
    • Low yield highlights synthetic challenges with complex heterocyclic substituents .

Amide Functional Group Variant: N-(2,4-Dimethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

  • Structural Differences :
    • Amide group replaces the ester.
    • 4-Methylphenylsulfonyl and 2-ethylphenyl substituents are present.
  • Functional Impact: The amide group increases hydrolytic stability, making it suitable for prolonged biological activity.

Research Findings and Implications

  • Synthetic Challenges : Positional isomerism (2,4- vs. 2,5-dimethylphenyl) and heterocyclic substituents (e.g., thiophene) significantly impact reaction yields and purification processes .
  • Functional Group Effects :
    • Esters vs. Amides: Esters (e.g., target compound) offer synthetic versatility, while amides provide metabolic stability .
    • Substituent Electronics: Methoxy groups enhance solubility but may reduce stability; methyl groups offer steric protection .
  • Applications : Phenylsulfonyl glycinate derivatives are critical in API development, particularly for antibiotics and enzyme inhibitors .

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